![molecular formula C13H15N3O2 B2591652 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid CAS No. 1975118-39-8](/img/structure/B2591652.png)
1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has also been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid can reduce inflammation and pain in animal models of arthritis. 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid. One direction is to further investigate its anti-inflammatory and anti-cancer activities, and to explore its potential as a therapeutic agent for these diseases. Another direction is to study the mechanism of action of 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid in more detail, and to identify its molecular targets. Additionally, research could focus on the development of new synthetic methods for 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid, and the synthesis of 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid derivatives with improved biological activities.
Métodos De Síntesis
The synthesis of 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid can be achieved through several methods, including the reaction of 4-chloro-3-nitropyrazole with N-methylaniline, followed by reduction with sodium dithionite. Another method involves the reaction of 4-chloro-3-nitropyrazole with N-methylaniline in the presence of sodium hydride, followed by reduction with sodium dithionite. These methods have been found to yield high purity 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been found to exhibit promising anti-inflammatory, anti-cancer, and anti-microbial activities. In biochemistry, 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, 1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid has been used as a building block for the synthesis of functional materials.
Propiedades
IUPAC Name |
1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(10-6-4-3-5-7-10)9-12-11(13(17)18)8-16(2)14-12/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPCKYSTFUBNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN(C)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({5-[(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)
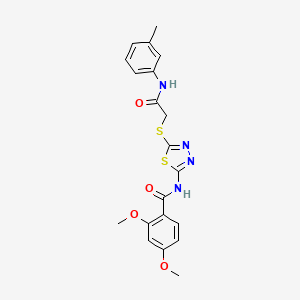
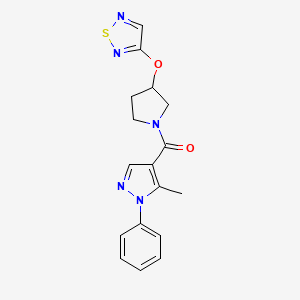
![1-(2,4-dichlorobenzyl)-3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone](/img/structure/B2591573.png)
![1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2591575.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide](/img/structure/B2591577.png)
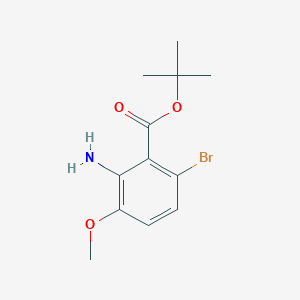

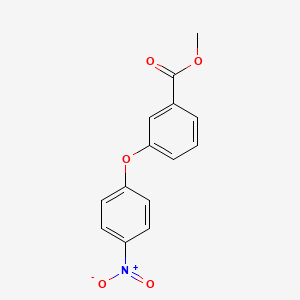
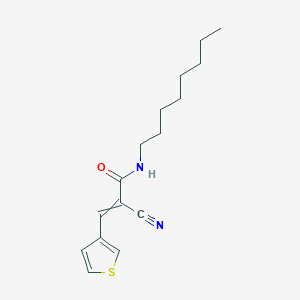
![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)
![7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine](/img/structure/B2591590.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2591591.png)
![N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2591592.png)